Propylphosphonothioic dichloride

Description

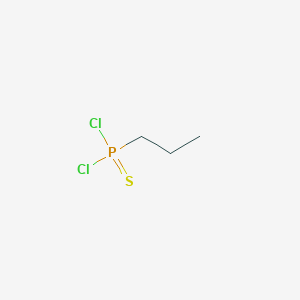

Propylphosphonothioic dichloride (CAS RN 2524-01-8) is an organophosphorus compound with the molecular formula C₃H₇Cl₂PS. Its IUPAC name is this compound, and it is classified under Schedule 2B04 of the Chemical Weapons Convention (CWC) as a chemical weapons precursor . Structurally, it consists of a propyl group bonded to a phosphorus atom, which is further attached to two chlorine atoms and a sulfur atom (Cl₂P(S)-C₃H₇). Key synonyms include propylthiophosphonic dichloride, dichloropropylphosphine sulfide, and propanephosphonothionodichloridic acid .

The compound’s reactivity stems from the electrophilic phosphorus center and the labile chlorine atoms, making it highly reactive toward nucleophiles like water or alcohols. This property also renders it a precursor for synthesizing organophosphorus nerve agents, such as VX analogues, through esterification or thiolation reactions .

Properties

CAS No. |

2524-01-8 |

|---|---|

Molecular Formula |

C3H7Cl2PS |

Molecular Weight |

177.03 g/mol |

IUPAC Name |

dichloro-propyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C3H7Cl2PS/c1-2-3-6(4,5)7/h2-3H2,1H3 |

InChI Key |

WELFPYZEJACWRM-UHFFFAOYSA-N |

SMILES |

CCCP(=S)(Cl)Cl |

Canonical SMILES |

CCCP(=S)(Cl)Cl |

Other CAS No. |

2524-01-8 |

physical_description |

This material is a chemical weapon precursor which is similar to methyl phosphonothioic dichloride. See the chemical datasheet for methyl phosphonothioic dichloride for more information. |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares propylphosphonothioic dichloride with five analogous organophosphorus dichlorides, highlighting structural, regulatory, and functional differences:

Key Differences in Reactivity and Hazards

- Sulfur vs. Oxygen Substituents: this compound (S) is more resistant to hydrolysis compared to oxygenated analogues like phenylphosphonic dichloride (O), which reacts rapidly with water to form phosphonic acids .

- Alkyl Chain Effects: The propyl group in this compound provides moderate lipophilicity, facilitating penetration into biological membranes. In contrast, the methyl group in methylphosphonothioic dichloride results in higher volatility, increasing inhalation risks .

- Regulatory and Safety Profiles: Compounds under Schedule 2B04 (e.g., propyl-, methyl-, and isopropylphosphonothioic dichlorides) are subject to strict export controls and storage regulations due to their role in chemical weapons production. For example, the U.S. CISA mandates a minimum concentration threshold of 30% and a security threshold quantity (STQ) of 2.2 pounds for isothis compound . Non-scheduled compounds like phenylphosphonic dichloride pose fewer regulatory hurdles but still require careful handling due to corrosivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.